molecular formula C16H18N2O5S B585379 N-Desbutyl-N-propyl Bumetanide-d5 CAS No. 1346601-70-4

N-Desbutyl-N-propyl Bumetanide-d5

Cat. No.: B585379
CAS No.: 1346601-70-4
M. Wt: 355.42
InChI Key: YZACFNSGLDGBNP-DKFMXDSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desbutyl-N-propyl Bumetanide-d5 is a deuterated analogue of N-Desbutyl-N-propyl Bumetanide, which is an impurity of Bumetanide. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic research .

Preparation Methods

The synthesis of N-Desbutyl-N-propyl Bumetanide-d5 involves the deuteration of N-Desbutyl-N-propyl BumetanideThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Chemical Reactions Analysis

N-Desbutyl-N-propyl Bumetanide-d5 can undergo various chemical reactions, including:

Scientific Research Applications

N-Desbutyl-N-propyl Bumetanide-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Desbutyl-N-propyl Bumetanide-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound allow for detailed studies of reaction mechanisms and kinetics. The compound’s effects are primarily observed in its ability to inhibit certain enzymes and transporters, which can be studied using various biochemical assays.

Comparison with Similar Compounds

N-Desbutyl-N-propyl Bumetanide-d5 is unique due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:

    N-Desbutyl-N-propyl Bumetanide: The non-deuterated analogue.

    Bumetanide: The parent compound, commonly used as a diuretic.

    Deuterated analogues of other sulfonamide compounds: These are used for similar research purposes.

Biological Activity

N-Desbutyl-N-propyl Bumetanide-d5 is a derivative of Bumetanide, a potent diuretic and antihypertensive agent primarily used in the treatment of edema associated with congestive heart failure and renal disease. This article delves into its biological activity, mechanism of action, pharmacological effects, and relevant research findings.

PropertyValue
CAS Number 28395-28-0
Molecular Formula C16H18N2O5S
Molecular Weight 350.39 g/mol
Melting Point Not Available
LogP Not Available

This compound is noted for its structural similarity to Bumetanide, featuring a propyl group substitution at the nitrogen atom, which may influence its biological properties and activity.

Bumetanide and its derivatives primarily function as selective inhibitors of the Na+-K+-Cl- cotransporter (NKCC), specifically NKCC1 and NKCC2. The inhibition of these transporters leads to increased excretion of sodium, chloride, and water, thus exerting a diuretic effect.

According to available data, this compound exhibits an IC50 value of approximately 0.68 μM for hNKCC1A and 4.0 μM for hNKCC2A, indicating its potency in inhibiting these transporters .

Pharmacological Effects

  • Diuretic Activity :
    • This compound has been shown to effectively promote diuresis by inhibiting sodium reabsorption in the renal tubules.
  • Antihypertensive Effects :
    • The compound has potential applications in managing hypertension due to its ability to reduce blood volume through diuresis.
  • Impact on Electrolyte Balance :
    • As with other loop diuretics, caution is warranted regarding electrolyte imbalances (e.g., hypokalemia) that may arise from prolonged use.

Case Studies and Experimental Data

  • Stability Studies :
    • Research indicates that formulations containing this compound can be affected by environmental factors such as pH and the presence of antioxidants. Formulations maintained at alkaline pH showed reduced formation of nitrosamine impurities, suggesting a pathway for improving the stability and safety profile of Bumetanide formulations .
  • Toxicity Studies :
    • Preliminary toxicity assessments have been conducted to evaluate the safety profile of this compound in various animal models. These studies are crucial for understanding the compound's therapeutic index and guiding clinical applications .
  • Comparative Analysis with Other Derivatives :
    • Comparative studies with other Bumetanide derivatives have shown that structural modifications can lead to variations in biological activity and pharmacokinetics. For instance, alterations in the alkyl chain length can affect transporter binding affinity and subsequent pharmacological effects .

Properties

IUPAC Name

4-(2,3,4,5,6-pentadeuteriophenoxy)-3-(propylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZACFNSGLDGBNP-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CCCNc1cc(C(=O)OCC)cc(S(N)(=O)=O)c1Oc1ccccc1
Quantity
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reactant
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate (1 g) was dissolved in 1N sodium hydroxide (15 ml), and heated on a steam bath for 1 hour. After cooling, the 4-phenoxy-3-n-propylamino-5-sulphamyl-benzoic acid was precipitated by addition of 4N hydrochloric acid until the pH was 2.5; the melting point was 223°-224°C.
Name
Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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